1H-Imidazolium, 1,3-bis(3-cyanopropyl)-, chloride

CAS No.:

Cat. No.: VC13812343

Molecular Formula: C11H17ClN4

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN4 |

|---|---|

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 4-[3-(3-cyanopropyl)-1,2-dihydroimidazol-1-ium-1-yl]butanenitrile;chloride |

| Standard InChI | InChI=1S/C11H16N4.ClH/c12-5-1-3-7-14-9-10-15(11-14)8-4-2-6-13;/h9-10H,1-4,7-8,11H2;1H |

| Standard InChI Key | SIWQHCCJGOSGJX-UHFFFAOYSA-N |

| SMILES | C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-] |

| Canonical SMILES | C1[NH+](C=CN1CCCC#N)CCCC#N.[Cl-] |

Introduction

Structural and Molecular Characteristics

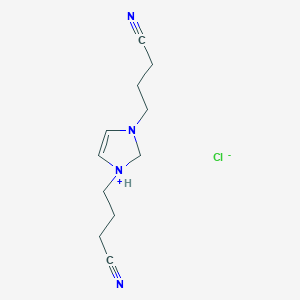

The molecular architecture of 1H-imidazolium, 1,3-bis(3-cyanopropyl)-, chloride is defined by a five-membered aromatic imidazolium ring. The nitrogen atoms at positions 1 and 3 are each bonded to 3-cyanopropyl chains (-CH₂CH₂CN), while the chloride anion balances the positive charge of the imidazolium cation. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₄ |

| Molecular Weight | 240.73 g/mol |

| Cation | 1,3-Bis(3-cyanopropyl)imidazolium |

| Anion | Chloride (Cl⁻) |

The presence of nitrile (-CN) groups on the side chains enhances polarity, influencing solubility in polar solvents and interactions with metal ions. Computational studies on analogous imidazolium ionic liquids suggest that the cyanopropyl substituents may stabilize the cation through inductive effects, reducing electron density on the imidazolium ring .

Synthesis and Manufacturing

Alkylation of Imidazole

The synthesis typically involves a two-step alkylation process. Imidazole reacts with 3-cyanopropyl halides (e.g., 3-cyanopropyl chloride or bromide) in the presence of a base such as sodium hydride or potassium carbonate. The base deprotonates imidazole, facilitating nucleophilic substitution at the nitrogen atoms:

Anion Exchange

The halide intermediate undergoes metathesis with hydrochloric acid to replace the original halide (Br⁻ or I⁻) with chloride:

Reaction conditions (temperature, solvent, stoichiometry) critically influence yield and purity. For instance, polar aprotic solvents like acetonitrile are preferred to minimize side reactions.

Physicochemical Properties

While experimental data on this specific compound remain limited, inferences can be drawn from related imidazolium ionic liquids:

The cyanopropyl groups likely enhance hydrophilicity compared to alkyl-substituted imidazolium salts, making the compound suitable for aqueous-phase applications.

Applications in Materials Science

Catalysis

The compound’s dual nitrile groups may act as ligands for transition metals, enabling use in homogeneous catalysis. For example, palladium complexes of nitrile-functionalized imidazolium salts have shown efficacy in cross-coupling reactions.

Biological and Environmental Considerations

Antimicrobial Activity

While no direct studies exist on this compound, imidazolium salts with alkyl or aryl substituents exhibit dose-dependent antimicrobial activity against Gram-positive bacteria and fungi. The mechanism likely involves disruption of microbial cell membranes via electrostatic interactions.

Toxicity and Biodegradability

Imidazolium ionic liquids generally show moderate to high toxicity depending on substituents. Cyanopropyl groups may increase biodegradability compared to longer alkyl chains, but rigorous ecotoxicological assessments are lacking. Preliminary recommendations include handling with gloves and eye protection to prevent irritation .

Future Directions

Recent advances in computational chemistry, such as density functional theory (DFT) modeling, could elucidate structure-property relationships for this compound . Additionally, exploring its use in green chemistry protocols (e.g., solvent-free reactions) may align with sustainability goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume